3-Phenylmethanesulfonylpropan-1-amine
Description
Significance of Amine and Sulfonamide Scaffolds in Organic Synthesis and Beyond
Amines, organic compounds bearing a nitrogen atom with a lone pair of electrons, are fundamental building blocks in organic chemistry. wikipedia.orgsigmaaldrich.com Their basicity and nucleophilicity make them highly reactive and versatile intermediates in a myriad of chemical transformations. sigmaaldrich.com This reactivity allows for the construction of complex molecular architectures. wikipedia.org In medicinal chemistry, the amine functional group is a ubiquitous feature in a vast array of bioactive molecules and pharmaceuticals, where it often plays a crucial role in binding to biological targets such as receptors and enzymes. wikipedia.org
The sulfonamide functional group (-SO₂NH-), has been a cornerstone of medicinal chemistry for decades. nih.govnih.gov Since the discovery of the antibacterial properties of prontosil, the first sulfonamide drug, this scaffold has been incorporated into a wide range of therapeutic agents. nih.gov Sulfonamides exhibit a remarkable diversity of biological activities, including antimicrobial, anti-inflammatory, diuretic, and anticancer properties. nih.govnih.gov Their ability to act as mimics of the transition state of enzymatic reactions has led to their use as potent enzyme inhibitors. sigmaaldrich.com The enduring importance of the sulfonamide scaffold is a testament to its synthetic accessibility and the fine-tuning of its biological activity through structural modifications. nih.gov
Overview of Strategic Approaches to the Synthesis of Complex Amine Structures
The synthesis of structurally complex amines is a central theme in modern organic chemistry. chemsynthesis.com Classical methods for amine synthesis, such as the alkylation of ammonia (B1221849) and the reduction of nitriles and amides, remain important. chemsynthesis.com However, the demand for more efficient and selective methods has driven the development of innovative synthetic strategies.
Transition-metal catalyzed reactions have emerged as powerful tools for the formation of carbon-nitrogen bonds. wikipedia.org For instance, hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, provides a highly atom-economical route to amines. wikipedia.org Furthermore, biocatalysis, utilizing enzymes such as transaminases and imine reductases, offers a green and highly stereoselective approach to the synthesis of chiral amines. labiostring.com The use of organometallic reagents, multicomponent reactions like the Ugi reaction, and photoredox catalysis further expands the synthetic chemist's toolkit for accessing diverse and complex amine structures. chemsynthesis.commedchemexpress.com
Rationale for the Academic Investigation of 3-Phenylmethanesulfonylpropan-1-amine within Chemical Research Contexts
While specific research on This compound is not widely available in the public domain, a clear rationale for its investigation can be constructed based on the known properties of its constituent functional groups. The molecule combines a phenylmethanesulfonyl group with a propan-1-amine tail.
The phenylmethanesulfonyl moiety is notably present in Phenylmethanesulfonyl fluoride (B91410) (PMSF), a well-characterized and widely used serine protease inhibitor. nih.govsigmaaldrich.com This suggests that the phenylmethanesulfonyl group has the potential to impart biological activity to the parent molecule. The sulfonamide linkage itself is a key feature in a multitude of drugs, known for its chemical stability and ability to engage in hydrogen bonding interactions within biological systems. nih.gov
The propan-1-amine portion of the molecule provides a flexible three-carbon linker and a primary amine. Primary amines are valuable synthetic handles for further functionalization and are known to interact with biological targets. wikipedia.org The combination of a potentially bioactive sulfonyl group with a versatile amine functionality makes This compound a theoretically interesting target for synthesis and biological screening. Its structural simplicity also makes it an attractive candidate for inclusion in compound libraries for high-throughput screening in drug discovery programs.
Properties of Structurally Related Compounds
Due to the limited availability of experimental data for This compound , the following tables provide information on closely related compounds to offer a contextual understanding of the potential properties of the target molecule.
Table 1: Properties of Amine Precursors and Analogs
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | CAS Number |
| 1-Aminopropane | C₃H₉N | 59.11 | 48 | 107-10-8 |
| 3-Phenylpropylamine | C₉H₁₃N | 135.21 | 221 | 2038-57-5 |
| N-Methyl-3-phenylpropan-1-amine | C₁₀H₁₅N | 149.24 | Not available | 23580-89-4 |
Data sourced from various chemical databases. sourceforge.netchembk.comwikipedia.orgnih.govpharmaffiliates.comsigmaaldrich.comsigmaaldrich.com
Table 2: Properties of Sulfonyl Chloride Precursors
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| Phenylmethanesulfonyl chloride | C₇H₇ClO₂S | 190.65 | 92-94 | 1939-99-7 |
| Benzenesulfonyl chloride | C₆H₅ClO₂S | 176.62 | 14.5 | 98-09-9 |
Data sourced from various chemical databases. sigmaaldrich.comchemsynthesis.comsdfine.comorgsyn.org
Properties
IUPAC Name |
3-benzylsulfonylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c11-7-4-8-14(12,13)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVQQXJXLQSITA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Phenylmethanesulfonylpropan 1 Amine
Retrosynthetic Dissection of the 3-Phenylmethanesulfonylpropan-1-amine Structure
Retrosynthetic analysis is the process of deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the analysis identifies two primary points for disconnection that correspond to reliable chemical reactions: the carbon-nitrogen (C-N) bond of the amine and the sulfur-carbon (S-C) bond of the sulfonyl group.
Two logical disconnection strategies emerge:
Strategy A: C-N Bond Disconnection. This approach first breaks the bond between the propyl chain and the nitrogen atom. This suggests a precursor containing the complete phenylmethanesulfonylpropane skeleton, such as an aldehyde or a haloalkane, which can then be converted to the primary amine.
Strategy B: S-C Bond Disconnection. This strategy involves disconnecting the phenylmethanesulfonyl group from the three-carbon aminopropyl chain. This leads to two key precursors: a phenylmethanesulfonyl synthon and a 3-aminopropanol or related three-carbon synthon. This is often a more convergent and practical route.
Precursor Identification and Sourcing for Target Synthesis
Based on the retrosynthetic analysis, several key precursor molecules can be identified. The selection of precursors depends on the chosen synthetic route, availability, and cost.
| Precursor Name | Chemical Structure | Role in Synthesis |
| Phenylmethanesulfonyl chloride | C₆H₅CH₂SO₂Cl | Source of the phenylmethanesulfonyl moiety. sigmaaldrich.com |
| 3-Amino-1-propanol | HO(CH₂)₃NH₂ | Provides the 3-carbon backbone and the amine group (often protected). |
| 3-Bromopropylamine | Br(CH₂)₃NH₂ | Provides the aminopropyl backbone for nucleophilic substitution. |
| 3-(Phenylmethanesulfonyl)propanal | C₆H₅CH₂SO₂(CH₂)₂CHO | An advanced intermediate for reductive amination. |
These precursors are the fundamental building blocks for constructing the target molecule. Phenylmethanesulfonyl chloride, for example, is an aliphatic sulfonyl chloride that serves as a key starting material. sigmaaldrich.com
Direct and Convergent Synthetic Routes to this compound
Convergent synthesis, where fragments of the molecule are prepared separately and then joined, is often preferred for complex molecules. The following sections detail the critical reactions involved in assembling this compound.
The formation of the sulfonyl linkage is a critical step. Sulfonylation typically involves the reaction of a sulfonyl chloride with a nucleophile, such as an alcohol. For the synthesis of this compound, a common strategy involves reacting phenylmethanesulfonyl chloride with a suitable propanol (B110389) derivative. nih.govresearchgate.net
For instance, if 3-amino-1-propanol is used as a precursor, its amine group must first be protected to prevent it from reacting with the sulfonyl chloride. The protected amino alcohol then reacts with phenylmethanesulfonyl chloride, typically in the presence of a base, to form a sulfonate ester intermediate. The mechanism for the solvolysis of sulfonyl chlorides like phenylmethanesulfonyl chloride is generally considered a bimolecular nucleophilic substitution (SN2). nih.gov
Table of Typical Sulfonylation Reaction Conditions
| Component | Example | Purpose |
|---|---|---|
| Substrate | Phenylmethanesulfonyl chloride | Electrophilic sulfur source. sigmaaldrich.com |
| Nucleophile | Protected 3-amino-1-propanol | Provides the carbon backbone. |
| Base | Triethylamine (B128534), Pyridine | Scavenges the HCl byproduct. |
| Solvent | Dichloromethane, THF | Provides an inert reaction medium. |
The introduction of the primary amine group is another cornerstone of the synthesis. The formation of carbon-nitrogen (C-N) bonds is a fundamental aspect of organic synthesis for producing a wide array of biologically relevant molecules. rsc.orguri.edutcichemicals.com Two primary methods are particularly relevant for this target molecule: reductive amination and nucleophilic substitution.
Reductive amination is a powerful method for synthesizing amines from carbonyl compounds (aldehydes or ketones). harvard.edutandfonline.com In a potential route to this compound, an aldehyde precursor like 3-(phenylmethanesulfonyl)propanal would be reacted with an ammonia (B1221849) source (such as ammonium (B1175870) chloride or ammonia itself) to form an intermediate imine. chemistrysteps.com This imine is then reduced in situ to the desired primary amine. chemistrysteps.comorganic-chemistry.org
A key advantage of this method is the ability to perform it in a one-pot reaction. chemistrysteps.com The choice of reducing agent is critical for selectivity.
Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Characteristics | Reference |
|---|---|---|
| Sodium Triacetoxyborohydride (STAB) | Mild and highly selective for iminium ions over carbonyls; does not require strict pH control. harvard.eduorganic-chemistry.org | harvard.eduorganic-chemistry.org |
| Sodium Cyanoborohydride (NaBH₃CN) | Effective but highly toxic; requires acidic pH to reduce imines faster than carbonyls. harvard.educhemistrysteps.com | harvard.educhemistrysteps.com |
| Sodium Borohydride (NaBH₄) | A stronger reducing agent that can reduce the starting aldehyde; often used in a stepwise procedure. organic-chemistry.orggoogle.com | organic-chemistry.orggoogle.com |
Optimized protocols for reductive amination can selectively produce primary amines with minimal formation of secondary or tertiary amine byproducts. acs.org
A classic and direct method for forming a C-N bond is through the nucleophilic substitution reaction between a halogenoalkane and ammonia. chemguide.co.ukstudymind.co.uk In a synthetic route for this compound, a precursor such as 3-(phenylmethanesulfonyl)propyl bromide would be treated with ammonia.
The reaction proceeds via an SN2 mechanism, where the lone pair of electrons on the ammonia molecule attacks the electrophilic carbon atom bearing the halogen, displacing it as a halide ion. studymind.co.uk The reaction is typically performed by heating the halogenoalkane with a concentrated solution of ammonia in ethanol (B145695) within a sealed tube to prevent the volatile ammonia from escaping. chemguide.co.ukdocbrown.info
A significant challenge with this method is over-alkylation, as the primary amine product is also a nucleophile and can react with another molecule of the halogenoalkane. chemguide.co.uk To favor the formation of the primary amine, a large excess of ammonia is used, which, by mass action, increases the likelihood that a halogenoalkane molecule will be attacked by an ammonia molecule rather than the product amine. studymind.co.ukchemguide.co.uk
Key Features of Nucleophilic Substitution for Amine Synthesis
| Feature | Description | Reference |
|---|---|---|
| Mechanism | Bimolecular Nucleophilic Substitution (SN2) for primary haloalkanes. studymind.co.uk | studymind.co.uk |
| Nucleophile | Ammonia (NH₃), typically dissolved in ethanol. | studymind.co.uk |
| Conditions | Heating in a sealed tube. | chemguide.co.uk |
| Key to Selectivity | Use of a large excess of ammonia to minimize secondary amine formation. | chemguide.co.uk |
Carbon-Nitrogen Bond Formation Strategies in Amine Synthesis
Reduction of Nitrile Precursors
The reduction of a nitrile functional group is a direct and widely utilized method for the synthesis of primary amines. For the preparation of this compound, the corresponding precursor is 3-(phenylmethanesulfonyl)propanenitrile. This transformation involves the conversion of the cyano group (-C≡N) into an aminomethyl group (-CH₂NH₂).
This reduction can be achieved through two primary pathways: catalytic hydrogenation and chemical reduction. mdpi.com
Catalytic Hydrogenation : This method is often preferred in industrial settings due to its high efficiency and atom economy. nih.gov It involves treating the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. mdpi.comacs.org Common catalysts include Raney nickel, platinum dioxide (PtO₂), and palladium on carbon (Pd/C). mdpi.com The reaction conditions, such as temperature, pressure, and choice of solvent and catalyst, are crucial for maximizing the yield of the primary amine and minimizing the formation of secondary and tertiary amine byproducts. mdpi.com
Chemical Reduction : Strong hydride-donating reagents are effective for the laboratory-scale synthesis of amines from nitriles. mdpi.comresearchgate.net Lithium aluminum hydride (LiAlH₄) is a powerful and common reducing agent for this purpose, typically used in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to yield the primary amine. acs.orgresearchgate.net Other reagents include boranes, such as diborane (B8814927) (B₂H₆) or diisopropylaminoborane. mdpi.comnih.gov While effective, these methods often require stoichiometric amounts of the reagent and generate significant waste, making them less ideal from a green chemistry perspective compared to catalytic hydrogenation. nih.gov A 2009 study reported a method using tetramethyldisiloxane and titanium isopropoxide, which yields primary amines in nearly quantitative amounts after acidic workup. rsc.org
| Reducing Agent | Typical Conditions | Advantages | Disadvantages | Citations |
| H₂/Raney Ni | High pressure, elevated temperature | Economical, high yield, scalable | Can lead to secondary/tertiary amine byproducts | mdpi.com |
| H₂/PtO₂ or Pd/C | H₂ gas, various solvents | High efficiency | Catalyst cost, potential for byproduct formation | mdpi.com |
| LiAlH₄ | Anhydrous ether (e.g., THF), then H₂O workup | High reactivity, effective for various nitriles | Stoichiometric waste, hazardous reagent | acs.orgresearchgate.net |
| BH₃·THF | THF solvent | Milder than LiAlH₄ | May require longer reaction times | mdpi.com |
| TMDS/Ti(O-i-Pr)₄ | Toluene, 60 °C | High yield, simple isolation | Requires specific reagents | rsc.org |
| Interactive data table based on research findings. |
Hofmann and Curtius Rearrangement Derivatives
The Hofmann and Curtius rearrangements are classic name reactions that convert carboxylic acid derivatives into primary amines with the loss of one carbon atom, a process known as degradation. rsc.orgorganic-chemistry.orgrsc.org These methods provide a route to this compound from a four-carbon precursor containing the phenylmethanesulfonyl group.
Hofmann Rearrangement : This reaction transforms a primary amide into a primary amine using a halogen (typically bromine) and a strong base like sodium hydroxide. rsc.orgacs.org For the target compound, the starting material would be 4-(phenylmethanesulfonyl)butanamide. The mechanism proceeds through the formation of an N-bromoamide intermediate, which, upon deprotonation, rearranges to an isocyanate. nih.gov This isocyanate is then hydrolyzed in the aqueous basic medium to yield the primary amine and carbon dioxide. rsc.orgorganic-chemistry.org The Hofmann rearrangement is advantageous for producing pure primary amines without contamination from secondary or tertiary amines. acs.org
Curtius Rearrangement : This rearrangement involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, with the loss of nitrogen gas. organic-chemistry.org The acyl azide precursor, 4-(phenylmethanesulfonyl)butanoyl azide, can be prepared from the corresponding carboxylic acid. The isocyanate intermediate is subsequently trapped by a nucleophile. organic-chemistry.org Hydrolysis with water yields the primary amine, while reaction with an alcohol like tert-butanol (B103910) generates a Boc-protected amine, which is a useful intermediate in organic synthesis. organic-chemistry.orgnih.gov A key advantage of the Curtius rearrangement is that it occurs with complete retention of the migrating group's stereochemistry and provides access to primary amines without secondary or tertiary amine impurities. nih.gov The reaction can often be performed under mild conditions in a one-pot fashion. nih.gov
| Rearrangement | Starting Material | Key Reagents | Intermediate | Key Features | Citations |
| Hofmann | Primary Amide | Br₂ or NaOCl, NaOH | Isocyanate | One-carbon degradation; produces pure primary amine | rsc.orgrsc.orgacs.org |
| Curtius | Acyl Azide | Heat or photolysis | Isocyanate | One-carbon degradation; retention of stereochemistry; versatile trapping of isocyanate | organic-chemistry.orgnih.govnih.gov |
| Interactive data table summarizing rearrangement reactions. |
Multicomponent Reaction Approaches Towards this compound
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates most or all of the atoms of the starting materials. acs.org This convergence and high atom economy make MCRs inherently aligned with the principles of green chemistry.
While a specific MCR for this compound is not prominently documented, established MCRs for synthesizing related γ-amino compounds can be conceptually applied. For instance:
Strecker-type Reactions : The classical Strecker synthesis produces α-amino nitriles from an aldehyde or ketone, an amine, and a cyanide source. organic-chemistry.org A variation could potentially be designed where a sulfonyl-containing aldehyde, such as 3-(phenylmethanesulfonyl)propanal, reacts with an ammonia source and a suitable one-carbon nucleophile to build the aminopropane backbone.
Mannich-type Reactions : The Mannich reaction involves the aminoalkylation of an acidic proton-containing compound with an aldehyde and a primary or secondary amine. organic-chemistry.org A strategy could involve a sulfonyl-containing nucleophile, formaldehyde, and a suitable amine derivative.
Ugi and Passerini Reactions : These isocyanide-based MCRs are powerful tools for creating complex amides and esters. acs.org A retrosynthetic analysis could envision a scenario where the phenylmethanesulfonyl moiety is part of the carboxylic acid or amine component, which then combines with an isocyanide and a carbonyl compound to assemble a precursor that can be converted to the target amine.
The development of a novel MCR for this compound or its derivatives would represent a significant advancement, offering a streamlined and efficient route to this class of compounds. Research into the multicomponent synthesis of structurally related β-keto sulfones and γ-amino acids indicates the feasibility of such approaches. wikipedia.orgacs.org
Catalytic and Asymmetric Synthesis Considerations
Catalysis, particularly asymmetric catalysis, offers sophisticated and efficient pathways for amine synthesis, allowing for the control of chirality and improved sustainability.
Enantioselective Methodologies for Chiral Amine Construction
Chiral amines are crucial building blocks in pharmaceuticals and other bioactive molecules. acs.orgrsc.org The synthesis of an enantiomerically pure form of this compound (or its derivatives) would likely rely on asymmetric catalysis. Key strategies include:
Asymmetric Hydrogenation : This is a powerful technique for the enantioselective synthesis of chiral amines. rsc.org It typically involves the hydrogenation of a prochiral precursor, such as an imine, enamine, or N-heteroaromatic compound, using a transition metal catalyst (e.g., Iridium, Rhodium, Ruthenium) complexed with a chiral ligand. acs.org For the target compound, a precursor like 1-(phenylmethanesulfonyl)propan-2-imine could be hydrogenated to produce a chiral amine. The choice of chiral phosphine (B1218219) ligands is critical for achieving high enantioselectivity. acs.org
Enantioselective Reductive Amination (ERA) : ERA provides a direct route to chiral primary amines from ketones. This reaction combines a ketone, such as phenylmethanesulfonylacetone, with an ammonia source in the presence of a chiral catalyst and a reducing agent. The reaction proceeds via the in-situ formation of an unstable NH-imine intermediate, which is then enantioselectively reduced. Overcoming challenges like the strong coordination of nitrogen-containing reagents to the metal catalyst is key to developing efficient systems.
| Methodology | Precursor Type | Typical Catalysts | Key Advantage | Citations |
| Asymmetric Hydrogenation | Imine, Enamine | Ir, Rh, Ru with chiral phosphine ligands | High enantioselectivity and efficiency | acs.orgrsc.org |
| Enantioselective Reductive Amination | Ketone + Ammonia Source | Chiral metal complexes | Direct conversion from ketones to chiral primary amines | |
| Interactive data table of asymmetric synthesis methods. |
Transition Metal-Catalyzed Coupling Reactions Relevant to the Phenylmethanesulfonyl Moiety
The construction of the aryl-alkyl sulfone core of the target molecule can be efficiently achieved using transition metal-catalyzed cross-coupling reactions. These methods offer a powerful way to form carbon-sulfur (C–S) bonds. nih.gov
Common strategies involve the coupling of an aryl component with an alkylsulfonyl component, or vice versa. Palladium and copper are the most frequently used metals for these transformations. nih.gov
Palladium-Catalyzed Sulfonylation : Palladium catalysts are highly effective for coupling aryl halides or arylboronic acids with a sulfonyl source. rsc.orgnih.gov For instance, a phenylboronic acid could be coupled with a 3-aminopropylsulfonyl chloride derivative. Alternatively, palladium can catalyze the reaction of aryl bromides with a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) to form a sulfinate intermediate, which can then be alkylated. nih.govacs.org Recent advances have also demonstrated the Pd-catalyzed C-H sulfonylation of arenes using aryl thianthrenium salts and sodium sulfinates, providing a direct method for creating diaryl sulfones that could be adapted for aryl-alkyl systems.
Copper-Catalyzed Sulfonylation (Ullmann-type Reactions) : Copper-catalyzed reactions, often referred to as Ullmann condensations, are a classical method for forming C–S bonds. These reactions typically couple an aryl halide with a thiol or sulfinate salt. acs.org Modern protocols use soluble copper catalysts with specific ligands to perform these couplings under milder conditions than the high-temperature originals. Copper catalysis can be used to couple aryl halides with sodium sulfinates or to facilitate three-component reactions involving an alkyl halide, a sulfur dioxide source, and an organosilane, providing a versatile route to sulfones. organic-chemistry.org
These catalytic methods offer significant advantages in terms of functional group tolerance and regioselectivity over traditional methods for sulfone synthesis, such as the oxidation of sulfides.
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of this compound is essential for developing sustainable and environmentally responsible processes. This involves a critical evaluation of all aspects of a synthetic route, from starting materials to final product isolation.
Key considerations for a "greener" synthesis include:
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. In this context, MCRs are exemplary due to their convergent nature. acs.org Addition reactions, like catalytic hydrogenation of a nitrile, also have 100% atom economy. In contrast, reactions like the Hofmann and Curtius rearrangements have poor atom economy due to the loss of CO₂ and other byproducts. organic-chemistry.org
Use of Catalysis : Catalytic reactions are preferable to stoichiometric ones. For instance, the catalytic hydrogenation of a nitrile precursor is superior to reduction with LiAlH₄, which generates stoichiometric amounts of aluminum salt waste. nih.gov Similarly, transition metal-catalyzed C-S bond formation is greener than classical methods that may require harsh conditions and stoichiometric reagents.
Prevention of Waste : Choosing reaction pathways that minimize or eliminate waste is a core principle. The ideal synthesis generates only the desired product. Comparing the waste generated (e.g., using metrics like the E-factor) for different routes, such as nitrile reduction versus Hofmann rearrangement, can guide the selection of a greener process.
Safer Solvents and Reagents : The use of hazardous substances should be avoided or minimized. This includes replacing toxic solvents with greener alternatives (e.g., water, ethanol, or supercritical CO₂) and avoiding highly reactive and dangerous reagents like LiAlH₄ when possible. nih.gov
By systematically applying these principles, a synthetic chemist can design a pathway to this compound that is not only efficient but also minimally impactful on the environment.
Solvent-Free and Catalyst-Free Conditions
The development of solvent-free and catalyst-free reaction conditions is a significant goal in green chemistry, aiming to reduce waste and simplify purification processes. For the synthesis of sulfonamides, several methodologies have been explored that align with these principles.
One notable approach involves the reaction of sulfonyl chlorides with amines. Research has demonstrated that this reaction can proceed without a catalyst and, in some cases, without a solvent. researchgate.net A solvent-free method utilizing anhydrous potassium carbonate (K2CO3) or sodium bicarbonate (NaHCO3) has been reported to effectively synthesize sulfonamides, preventing the formation of byproducts. researchgate.net Another catalyst-free approach involves carrying out the reaction in environmentally benign solvents like water or ethanol, using an excess of the amine to act as both a reactant and a base. researchgate.net
The reaction of N-silylamines with sulfonyl chlorides also presents a pathway to sulfonamides that can be performed under solvent-free conditions. nih.gov In these reactions, equimolar amounts of the N-silylamine and the sulfonyl chloride are combined and heated, and upon completion, the volatile byproducts can be removed by evaporation, often leaving the desired sulfonamide in high purity. nih.gov This method has been shown to be effective for a range of substrates, yielding primary, secondary, and tertiary sulfonamides. nih.gov
A visible light-mediated approach for the arylation of sulfonamides with boronic acids has also been developed, representing a catalyst-free protocol for the sulfonylation of boronic acids. nih.gov This method is characterized by its simple reaction conditions and high efficiency. nih.gov
Table 1: Examples of Solvent-Free and Catalyst-Free Sulfonamide Synthesis Conditions (Analogous Reactions)
| Reactants | Conditions | Yield | Reference |
| Sulfonyl chloride, Amine | Anhydrous K2CO3 or NaHCO3, Solvent-free | High | researchgate.net |
| N-(trimethylsilyl)morpholine, Tosyl chloride | Neat reaction, Reflux 1 hr | 95% | nih.gov |
| N-acylsulfonamide, Aryl boronic acid | Visible light, Solvent, Room temperature | High | nih.gov |
This table presents data from analogous sulfonamide synthesis reactions, as specific data for this compound was not available in the searched literature.
Microwave-Assisted Synthesis Enhancements
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. jocpr.com The application of microwave irradiation to sulfonamide synthesis has been shown to be highly effective.
One of the primary enhancements of microwave-assisted synthesis is the significant reduction in reaction time. For instance, the synthesis of N-(tert-butylsulfinyl)imines, precursors to chiral amines, can be achieved in as little as 10 minutes under microwave irradiation, whereas conventional heating may require several hours. organic-chemistry.org This rapid heating allows for high-throughput screening of reaction conditions and faster optimization.
Microwave heating can also lead to improved yields and product purity by minimizing the formation of side products that can occur during prolonged heating. mdpi.com The direct and efficient heating of the reaction mixture can lead to more uniform temperature distribution, preventing localized overheating and decomposition of sensitive reagents or products. jocpr.com
A notable example of microwave-assisted sulfonamide synthesis involves the reaction of pentafluorophenyl (PFP) sulfonate esters with various amines. This method, conducted under microwave irradiation, produces the corresponding sulfonamides in good yields without the need for chromatographic purification. researchgate.net Another approach describes the direct synthesis of sulfonamides from sulfonic acids or their sodium salts using 2,4,6-trichloro- researchgate.netresearchgate.netorganic-chemistry.org-triazine (TCT) as an activating agent under microwave irradiation, which significantly shortens the reaction time and prevents byproduct formation. researchgate.net
Table 2: Comparison of Conventional vs. Microwave-Assisted Sulfonamide Synthesis (Analogous Reactions)
| Reaction | Conventional Heating Conditions | Microwave-Assisted Conditions | Yield (Microwave) | Reference |
| Synthesis of 1,2-disubstituted benzimidazoles (related heterocyclic synthesis) | Reflux, several hours | 60 °C, 10-15 minutes, solvent-free | up to 99% | mdpi.com |
| Condensation of carbonyls with (R)-2-methylpropane-2-sulfinamide | 70°C, several hours | 10 minutes (aldimines) | Excellent | organic-chemistry.org |
| Sulfonylation of amines with PFP-sulfonates | Not specified | Microwave irradiation | Good | researchgate.net |
This table presents data from analogous reactions to illustrate the benefits of microwave-assisted synthesis, as specific comparative data for this compound was not available in the searched literature.
Optimization of Reaction Conditions and Yields for this compound
The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing costs and environmental impact. For the synthesis of sulfonamides like this compound, key parameters to consider include the choice of catalyst, base, solvent, temperature, and reaction time.
In manganese-catalyzed N-alkylation of sulfonamides with alcohols, a method analogous to a potential synthesis route for the target compound, extensive optimization revealed that a Mn(I) PNP pincer precatalyst at a loading of 5 mol% with potassium carbonate (10 mol%) as the base in xylenes (B1142099) at 150 °C for 24 hours provided the highest yield. acs.org This highlights the importance of screening both the catalyst system and the base.
For the synthesis of sulfamides via Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, another related process, the addition of a catalytic amount of an organic base like DBU significantly increased the yield. researchgate.net A stoichiometric amount of the base further improved the yield to near quantitative levels. researchgate.net The choice of solvent was also found to be a critical parameter, with different solvents being optimal for different substrates. researchgate.net
In the context of preparing primary sulfonamides, reaction temperature and the stoichiometry of the reagents are critical. It has been observed that increases in temperature and the equivalents of Grignard reagent can lead to lower yields, with optimal conditions often being at low temperatures (e.g., -78 °C) and with a 1:1 stoichiometry of the key reagents. acs.org
The following table illustrates the optimization of a model reaction for sulfonamide synthesis, demonstrating the impact of various parameters on the reaction yield.
Table 3: Optimization of a Model Sulfonamide Synthesis Reaction (N-benzylation of p-toluenesulfonamide)
| Entry | Catalyst (mol%) | Base (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Mn(I) PNP (5) | K2CO3 (10) | Xylenes | 150 | 24 | 98 (NMR) | acs.org |
| 2 | Mn(I) PNP (5) | Cs2CO3 (10) | Xylenes | 150 | 24 | 85 (NMR) | acs.org |
| 3 | Mn(I) PNP (5) | K3PO4 (10) | Xylenes | 150 | 24 | 70 (NMR) | acs.org |
| 4 | Mn(I) PNP (5) | K2CO3 (10) | Toluene | 130 | 24 | 65 (NMR) | acs.org |
This table presents data from a model reaction for the N-alkylation of a sulfonamide, as specific optimization data for the synthesis of this compound was not available in the searched literature.
Chemical Reactivity and Derivatization Strategies for 3 Phenylmethanesulfonylpropan 1 Amine
Reactivity of the Primary Amine Functionality
The primary amine group (-NH₂) in 3-Phenylmethanesulfonylpropan-1-amine is a nucleophilic center, readily participating in reactions with various electrophiles. This reactivity is fundamental to many derivatization strategies.
Primary amines are highly reactive towards acylation and sulfonylation agents. cbijournal.com The reaction of this compound with acyl chlorides or anhydrides in the presence of a base yields the corresponding N-acyl derivatives (amides). Similarly, reaction with sulfonyl chlorides produces sulfonamides. libretexts.org These reactions are typically efficient and proceed under mild conditions. organic-chemistry.org The general method involves the reaction between the primary amine and a sulfonyl chloride, often in the presence of an organic or inorganic base. cbijournal.com Pyridine or triethylamine (B128534) are common bases used in these transformations. cbijournal.com
The formation of sulfonamides is a robust reaction, often used for the protection of amines or to introduce the sulfonyl moiety for various applications. youtube.com The electron-withdrawing nature of the sulfonyl group in the resulting sulfonamide reduces the basicity and nucleophilicity of the nitrogen atom. youtube.com
| Reagent Type | Specific Reagent | Product Type | General Conditions |
|---|---|---|---|
| Acyl Chloride | Acetyl Chloride | N-Acetamide | Base (e.g., Pyridine, Triethylamine), Aprotic Solvent |
| Acid Anhydride | Acetic Anhydride | N-Acetamide | Often neat or with a catalyst |
| Sulfonyl Chloride | Benzenesulfonyl Chloride | N-Benzenesulfonamide | Base (e.g., Pyridine), Solvent (e.g., Dichloromethane) cbijournal.com |
| Sulfonyl Chloride | p-Toluenesulfonyl Chloride (Tosyl Chloride) | N-Tos sulfonamide | Base (e.g., Pyridine), Solvent (e.g., THF) cbijournal.com |
The primary amine of this compound can be alkylated by reacting it with alkyl halides. wikipedia.org This reaction proceeds via nucleophilic aliphatic substitution. However, a significant challenge in the alkylation of primary amines is the potential for overalkylation. masterorganicchemistry.com The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to further reaction to form a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. wikipedia.orglibretexts.org
To achieve mono-alkylation, specific strategies such as using a large excess of the amine or employing alternative methods like reductive amination are often necessary. libretexts.org Exhaustive alkylation, typically with an excess of a simple alkyl halide like methyl iodide, leads to the formation of the corresponding quaternary ammonium salt. masterorganicchemistry.com The formation of these salts from tertiary amines is known as the Menshutkin reaction. wikipedia.org
| Reagent | Product Stage | Product Structure (General) | Notes |
|---|---|---|---|
| Alkyl Halide (e.g., R-Br) | Primary Alkylation | Secondary Amine | Product is often more nucleophilic than the starting amine. masterorganicchemistry.com |
| Excess Alkyl Halide | Secondary Alkylation | Tertiary Amine | Result of overalkylation. wikipedia.org |
| Excess Alkyl Halide (e.g., CH₃I) | Tertiary Alkylation (Quaternization) | Quaternary Ammonium Salt | Reaction is generally irreversible. wikipedia.org |
Primary amines react with aldehydes and ketones to form imines, also known as Schiff bases. jove.comlumenlearning.comlibretexts.org This reaction is a nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule. chemistrysteps.com The process is typically acid-catalyzed and reversible. lumenlearning.com The optimal pH for imine formation is generally mildly acidic (around pH 4-5), as high acidity would protonate the amine, rendering it non-nucleophilic, while low acidity would not be sufficient to protonate the hydroxyl group of the intermediate for elimination as water. lumenlearning.comchemistrysteps.com
The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. libretexts.orgyoutube.com Subsequent protonation of the oxygen and deprotonation of the nitrogen, followed by the elimination of water, yields the C=N double bond characteristic of an imine. chemistrysteps.comyoutube.com
| Carbonyl Compound | Product Type | Key Intermediate | General Conditions |
|---|---|---|---|
| Aldehyde (R-CHO) | Aldimine (Schiff Base) | Carbinolamine | Mildly acidic (pH 4-5), removal of water drives equilibrium lumenlearning.comchemistrysteps.com |
| Ketone (R-CO-R') | Ketimine (Schiff Base) | Carbinolamine | Mildly acidic (pH 4-5), often requires more forcing conditions than aldehydes lumenlearning.comchemistrysteps.com |
The reaction of primary aliphatic amines, such as this compound, with nitrous acid (HNO₂) results in diazotization. jove.com Nitrous acid is unstable and is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl or H₂SO₄. chemistrysteps.com The reactive electrophilic species is the nitrosonium ion (+NO). chemistrysteps.comlibretexts.org
For primary aliphatic amines, the initially formed diazonium salt is highly unstable and rapidly decomposes, even at low temperatures. chemistrysteps.comorganic-chemistry.org This decomposition involves the loss of nitrogen gas (N₂) to form a highly reactive carbocation. This carbocation can then undergo a variety of subsequent reactions, including substitution (with water or the acid's counter-ion) and elimination, leading to a mixture of products such as alcohols and alkenes. organic-chemistry.org This lack of stability and control makes it a less synthetically useful reaction for aliphatic amines compared to their aromatic counterparts. chemistrysteps.com
Chemical Transformations Involving the Sulfonyl Group
The sulfonyl group (-SO₂-) is a key structural feature of this compound. It is a hexavalent sulfur atom double-bonded to two oxygen atoms. wikipedia.org
The sulfonyl group is generally considered a stable and relatively inert functional group. wikipedia.orgfiveable.me It is electron-withdrawing and resistant to many common reaction conditions. fiveable.me Most sulfonate esters, for example, are stable to moderately acidic conditions. nih.gov The stability of the sulfonyl fluoride (B91410) S–F bond can be influenced by both electronic and steric factors. acs.org
Reduction: While stable, the sulfonyl group can be reduced under specific conditions. Strong reducing agents are typically required. For instance, some sulfones can be reduced to the corresponding sulfide (B99878) using lithium aluminium hydride (LiAlH₄) or diisobutylaluminium hydride (DIBALH). wikipedia.org Desulfonylation, the complete removal of the sulfonyl group, can also be achieved through reductive methods, often using metal amalgams like aluminum amalgam. wikipedia.org
Oxidation: The sulfonyl group in a sulfone represents a high oxidation state for sulfur and is generally not susceptible to further oxidation under standard organic chemistry conditions. However, the synthesis of sulfones often proceeds via the oxidation of thioethers (sulfides), with sulfoxides as intermediates. wikipedia.orgacsgcipr.org Spontaneous oxidation of some aromatic sulfones to sulfonic acids has been observed under specific conditions, such as in microdroplets. acs.org
| Transformation | Reagent(s) | Product | Notes |
|---|---|---|---|
| Reduction | LiAlH₄, DIBALH | Sulfide | Requires strong reducing agents. wikipedia.org |
| Reductive Desulfonylation | Aluminum Amalgam (Al/Hg) | Alkane (Sulfur-free product) | Cleavage of the C-S bond. wikipedia.org |
| Oxidation | N/A (already in high oxidation state) | No reaction (generally) | The sulfonyl group is typically inert to further oxidation. wikipedia.org |
Reactivity at the Propyl Alkyl Chain
The propyl alkyl chain of this compound, while generally less reactive than the terminal amine or the aromatic ring, presents opportunities for specific functionalization. The carbon-hydrogen (C-H) bonds of the propyl chain are typically inert; however, modern synthetic methods have made the selective functionalization of such bonds increasingly feasible. acs.orgsigmaaldrich.com
The presence of the electron-withdrawing sulfonyl group and the terminal amine can influence the reactivity of the adjacent C-H bonds. For instance, C-H bonds alpha to the sulfonyl group (at the C1 position of the propane (B168953) chain, considering the sulfonyl group as the point of reference) are activated, making them more susceptible to metalation followed by alkylation or other electrophilic quenching. However, in the case of this compound, this position is part of the methylene (B1212753) bridge of the benzyl (B1604629) group. The C-H bonds on the propane backbone itself (positions 1, 2, and 3 relative to the amine) are considered unactivated sp³ C-H bonds. acs.org
Recent advances in catalysis have demonstrated that directed C–H functionalization can target specific sites within a molecule. acs.orgacs.org While direct examples for this compound are not extensively documented in public literature, analogous transformations suggest potential pathways. For example, palladium-catalyzed arylation has been used to functionalize sp³ C-H bonds in molecules containing directing groups. acs.org In theory, the amine or a derivative thereof could serve as a directing group to facilitate functionalization at a specific position on the propyl chain.
Furthermore, reactions involving the generation of radicals can lead to functionalization of the alkyl chain, although this approach often suffers from a lack of selectivity, potentially yielding a mixture of products.
Functionalization of the Phenyl Ring System
The phenyl ring within the phenylmethanesulfonyl (benzylsulfonyl) moiety is a prime site for modification via electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgbyjus.com The benzylsulfonyl group (-CH₂SO₂R) is generally considered to be an electron-withdrawing and deactivating group, directing incoming electrophiles to the meta position. wikipedia.org However, its deactivating effect is typically less pronounced than that of a sulfonyl group directly attached to the ring.
Common electrophilic substitution reactions that can be applied to the phenyl ring include:
Nitration: Introduction of a nitro group (-NO₂), typically using a mixture of nitric acid and sulfuric acid. This can serve as a handle for further transformations, such as reduction to an amino group.
Halogenation: Incorporation of halogen atoms (e.g., -Cl, -Br) using reagents like Cl₂ or Br₂ with a Lewis acid catalyst (e.g., FeCl₃, AlCl₃). byjus.com
Friedel-Crafts Reactions: While the deactivating nature of the benzylsulfonyl group makes Friedel-Crafts alkylation and acylation challenging, these reactions could potentially be achieved under forcing conditions or with highly reactive electrophiles. wikipedia.org
The table below summarizes potential electrophilic aromatic substitution reactions on the phenyl ring of this compound.
| Reaction Type | Reagents | Expected Major Product (Substituent Position) |
| Nitration | HNO₃, H₂SO₄ | meta-nitro derivative |
| Bromination | Br₂, FeBr₃ | meta-bromo derivative |
| Chlorination | Cl₂, AlCl₃ | meta-chloro derivative |
These modifications are crucial for creating analogs with altered electronic properties, lipophilicity, and metabolic stability, which are key considerations in medicinal chemistry. researchgate.netmdpi.com
Synthesis of Analogs and Structurally Related Derivatives of this compound
The synthesis of analogs is a common strategy in drug discovery to optimize the properties of a lead compound. biomedres.usbiomedres.us For this compound, this can be achieved by modifying its three main structural components.
This strategy involves altering the aromatic ring or the benzylic methylene group.
Substitution on the Phenyl Ring: As discussed in section 3.4, introducing substituents on the phenyl ring is a primary method for creating analogs. Electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., chloro, trifluoromethyl) can be installed to fine-tune the molecule's properties. researchgate.netmdpi.com For example, synthesizing analogs from substituted benzyl chlorides (e.g., 4-chlorobenzyl chloride) would yield derivatives with predictable substitution patterns. The choice of substituent can significantly impact biological activity and pharmacokinetic profiles. researchgate.net
Alteration of the Methylene Bridge: The methylene (-CH₂-) linker between the phenyl ring and the sulfonyl group can also be modified. For instance, its replacement with a longer alkyl chain or its incorporation into a cyclic system could be explored to alter the conformational flexibility of the molecule.
The table below details representative modifications to this portion of the molecule.
| Modification Type | Example Starting Material | Resulting Analog Feature |
| Phenyl Ring Substitution | 4-Chlorobenzyl chloride | 4-Chlorophenylmethanesulfonyl moiety |
| Phenyl Ring Substitution | 4-Methoxybenzyl chloride | 4-Methoxyphenylmethanesulfonyl moiety |
| Phenyl Group Replacement | 2-(Chloromethyl)thiophene | Thien-2-ylmethanesulfonyl moiety |
The three-carbon propane chain is another key area for modification. Altering its length, rigidity, or substitution can impact how the molecule spans a target binding site.
Chain Length Homologation: The synthesis of analogs with shorter (ethanamine) or longer (butanamine, pentanamine) alkyl chains can be readily accomplished by using the corresponding aminoalkyl starting materials in the synthetic sequence. This strategy of homologation is used to probe the optimal distance between the amine and the sulfonylphenyl groups. nih.gov
Introduction of Branching: Adding substituents, such as a methyl group, to the propane backbone can introduce chirality and restrict conformational freedom. This "magic methyl" effect can sometimes lead to significant improvements in potency or pharmacokinetic properties by favoring a bioactive conformation. nih.gov
Incorporation of Unsaturation: Introducing a double or triple bond into the alkyl chain would rigidify the structure and alter its electronic properties.
Incorporating heterocyclic rings is a well-established strategy in medicinal chemistry to introduce desirable properties such as improved solubility, metabolic stability, or new binding interactions. researchgate.net
Cyclization of the Amine: The primary amine of this compound can be incorporated into a heterocyclic ring system. For example, it could become part of a piperidine, pyrrolidine, or morpholine (B109124) ring. This can be achieved by starting the synthesis with a cyclic amine that bears a suitable functional group for attachment to the sulfonyl-containing fragment.
Attachment of a Heterocycle: A heterocyclic ring can be attached to the molecule at various points. For example, a heterocycle could replace the phenyl group as mentioned previously, or it could be appended to the phenyl ring itself. The primary amine also serves as a versatile anchor point for attaching heterocyclic moieties through reactions like reductive amination or amide bond formation, followed by cyclization. sysrevpharm.org The synthesis of various heterocyclic systems, such as thiazoles, pyrazoles, or pyrimidines, often involves the reaction of primary amines with appropriate precursors. sysrevpharm.orgresearchgate.net
Analytical and Spectroscopic Methodologies for Structural Elucidation of 3 Phenylmethanesulfonylpropan 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments would be used to confirm the structure of 3-Phenylmethanesulfonylpropan-1-amine.
¹H NMR spectroscopy provides information about the number of different types of protons, the electronic environment of each proton, and the connectivity between adjacent protons. For this compound, the spectrum would show distinct signals for the aromatic protons, the benzylic protons, the three methylene (B1212753) groups of the propyl chain, and the amine protons.
The protons of the primary amine (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be variable and is dependent on solvent, concentration, and temperature. The integration of the peaks would correspond to the number of protons in each environment (5H for the phenyl group, 2H for each CH₂ group, and 2H for the NH₂ group).
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound Predicted data based on analogous structures.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Phenyl (C₆H₅) | 7.20 - 7.40 | Multiplet | 5H |
| Benzylic (Ph-CH₂ -SO₂) | ~4.30 | Singlet | 2H |
| Methylene (CH₂ -SO₂) | ~3.20 | Triplet | 2H |
| Methylene (CH₂-CH₂ -CH₂) | ~2.00 | Quintet | 2H |
| Methylene (CH₂ -NH₂) | ~2.80 | Triplet | 2H |
| Amine (NH₂) | 1.5 - 3.0 (variable) | Broad Singlet | 2H |
¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms in a molecule and their chemical environment. nih.gov The spectrum for this compound is expected to show 7 distinct signals: four for the phenyl ring (due to symmetry), one for the benzylic carbon, and three for the carbons of the propyl chain. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would be used to differentiate between CH, CH₂, and quaternary carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous structures. conicet.gov.ar
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Phenyl (ipso-C) | ~129 |
| Phenyl (ortho-C) | ~131 |
| Phenyl (meta-C) | ~129 |
| Phenyl (para-C) | ~128 |
| Benzylic (Ph-C H₂-SO₂) | ~58 |
| Methylene (C H₂-SO₂) | ~52 |
| Methylene (CH₂-C H₂-CH₂) | ~25 |
| Methylene (C H₂-NH₂) | ~40 |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. conicet.gov.ar
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the propyl chain. A cross-peak would be expected between the protons of the adjacent methylene groups (H on C1' with H on C2', and H on C2' with H on C3'), confirming the -CH₂-CH₂-CH₂- sequence.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. researchgate.net It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, for instance, confirming which CH₂ signal corresponds to the carbon at ~52 ppm versus the one at ~40 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. researchgate.net It is invaluable for connecting the different fragments of the molecule. Key expected correlations would include:
The benzylic protons (Ph-CH₂ -) to the ipso-carbon of the phenyl ring and the carbon of the adjacent methylene group (-CH₂ -SO₂).
The protons of the methylene group adjacent to the sulfur (-CH₂ -SO₂) to the benzylic carbon and the central methylene carbon of the propyl chain.
The protons of the methylene group adjacent to the nitrogen (-CH₂ -NH₂) to the central methylene carbon and the one adjacent to the sulfonyl group.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound (C₁₀H₁₅NO₂S), the calculated exact mass is 213.0823 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this elemental composition.
Under techniques like electrospray ionization (ESI), the molecule would likely be observed as its protonated form [M+H]⁺ at m/z 214.0896. Tandem mass spectrometry (MS/MS) of this ion would reveal characteristic fragmentation patterns. researchgate.netacs.org Key fragmentation pathways for sulfonamides often involve cleavage of the S-N or C-S bonds. nih.govnih.gov
Table 3: Predicted Key Mass Spectrometry Fragments for this compound Predicted data based on established fragmentation patterns.
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
| 214.09 | [M+H]⁺ | Protonated molecule |
| 149.07 | [M+H - SO₂]⁺ | Loss of sulfur dioxide |
| 91.05 | [C₇H₇]⁺ | Cleavage of C-S bond (benzyl cation) |
| 74.08 | [C₃H₈N]⁺ | Alpha-cleavage next to the amine |
| 30.04 | [CH₄N]⁺ | Cleavage at the β-carbon relative to the amine |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. rsc.org The spectrum of this compound would be expected to show characteristic bands for the amine (N-H), sulfonyl (S=O), and aromatic (C=C, C-H) groups. rsc.org
Table 4: Predicted Characteristic IR Absorption Bands for this compound Predicted data based on characteristic functional group frequencies.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3250 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3080 - 3010 | C-H stretch (aromatic) | Phenyl Ring |
| 2960 - 2850 | C-H stretch (aliphatic) | -CH₂- groups |
| 1650 - 1580 | N-H bend (scissoring) | Primary Amine (-NH₂) |
| 1600, 1495, 1450 | C=C stretch (in-ring) | Phenyl Ring |
| 1350 - 1300 | S=O stretch (asymmetric) | Sulfonyl (-SO₂-) |
| 1160 - 1120 | S=O stretch (symmetric) | Sulfonyl (-SO₂-) |
| 770 - 730, 710 - 690 | C-H bend (out-of-plane) | Monosubstituted Phenyl |
X-ray Crystallography for Solid-State Structure Determination
Should this compound be obtained as a crystalline solid of sufficient quality, single-crystal X-ray crystallography would provide the ultimate proof of structure. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding exact bond lengths, bond angles, and torsional angles.
This analysis would confirm the connectivity of all atoms and reveal the molecule's preferred conformation in the solid state. Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonds involving the amine N-H protons as donors and the sulfonyl oxygen atoms as acceptors, which dictate the crystal packing. It is also worth noting that sulfonamides are known to exhibit polymorphism, where different crystal packing arrangements can occur, potentially influencing the physical properties of the solid. tandfonline.comresearchgate.net
Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC)
Chromatographic techniques are indispensable for the purification and purity analysis of synthetic compounds like this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent methods, each with its own set of advantages and challenges for analyzing a primary amine containing a sulfonyl group.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. For a polar compound such as this compound, reversed-phase HPLC (RP-HPLC) is the most common approach.
Stationary Phases: The choice of stationary phase is critical for achieving good separation. C18 and C8 columns are widely used for the analysis of sulfonamides and related compounds. nih.govwu.ac.thwu.ac.th These non-polar stationary phases interact with the phenyl group of the molecule.
Mobile Phases: A typical mobile phase for analyzing primary amines and sulfonamides consists of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.govnih.gov To improve peak shape and resolution, acidic modifiers such as formic acid or acetic acid are often added to the mobile phase. nih.govresearchgate.net These additives suppress the ionization of the primary amine group, reducing tailing and improving chromatographic performance. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components in a mixture. nih.gov
Detection: Since this compound possesses an aromatic ring, UV detection is a suitable method. The wavelength for detection is typically set around 254 nm or 265 nm. wu.ac.thresearchgate.net For enhanced sensitivity and selectivity, especially at low concentrations, derivatization of the primary amine group with a chromophoric or fluorophoric agent can be employed. dundee.ac.uknih.gov Reagents like fluorescamine (B152294) or dabsyl chloride react with the primary amine to form highly fluorescent or UV-active derivatives, respectively, allowing for detection at trace levels. nih.govdundee.ac.uk
Interactive HPLC Data Table (Hypothetical)
The following table outlines a hypothetical set of HPLC conditions that could be used for the purity assessment of this compound, based on methods for similar compounds.
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
| Expected Rt | The retention time would be dependent on the exact conditions and would need to be determined experimentally. |
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, the direct analysis of primary amines like this compound by GC can be challenging due to their polarity and propensity to adsorb onto the stationary phase, leading to poor peak shape and tailing. labrulez.com
Derivatization: To overcome these challenges, derivatization of the primary amine group is often necessary. researchgate.net Acylation or silylation are common derivatization techniques that increase the volatility and reduce the polarity of the analyte, resulting in improved chromatographic performance. researchgate.net
Stationary Phases: For the analysis of derivatized amines, a variety of capillary columns can be used. Non-polar or mid-polarity columns, such as those with a polydimethylsiloxane (B3030410) or a phenyl-substituted stationary phase, are often suitable.
Detection: A Flame Ionization Detector (FID) is a common and robust detector for the analysis of organic compounds. For structural confirmation and identification of impurities, Mass Spectrometry (MS) coupled with GC (GC-MS) is the preferred method. nih.gov GC-MS provides both chromatographic separation and mass spectral data, which can be used to identify the parent compound and any related substances.
Interactive GC Data Table (Hypothetical - Post-Derivatization)
The following table presents a hypothetical set of GC conditions for the analysis of a derivatized form of this compound.
| Parameter | Condition |
| Deriv. Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium |
| Inlet Temp. | 250 °C |
| Oven Program | 100 °C (hold 2 min), then ramp at 10 °C/min to 280 °C (hold 5 min) |
| Detector | Mass Spectrometer (MS) |
| Ionization | Electron Ionization (EI) at 70 eV |
| Expected Rt | The retention time would be specific to the derivative formed and would need to be determined experimentally. |
Isolation
For the isolation of this compound from a reaction mixture, column chromatography is the standard laboratory technique. Silica gel is a common stationary phase for normal-phase chromatography. The choice of eluent is critical and is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). The polarity of the eluent system is optimized to achieve separation of the desired product from starting materials and by-products.
Computational and Theoretical Investigations on 3 Phenylmethanesulfonylpropan 1 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. doaj.org These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system. For 3-Phenylmethanesulfonylpropan-1-amine, DFT calculations can elucidate its electronic structure and predict its reactivity.
Electronic Structure: DFT calculations are used to determine the optimized molecular geometry, including bond lengths and angles, by finding the minimum energy conformation. researchgate.net Key electronic descriptors such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also calculated. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov
Reactivity Prediction: Molecular Electrostatic Potential (MEP) maps can be generated from the calculated electron density. nih.gov These maps visualize the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). For this compound, the lone pair on the primary amine nitrogen and the oxygen atoms of the sulfonyl group would be expected to be electron-rich regions, while the hydrogen atoms of the amine group would be electron-poor. Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of chemical reactivity and stability. doaj.org
A representative table of DFT-calculated properties for a sulfonamide-containing molecule is shown below. These values help in comparing the reactivity of different but related structures.
Table 1: Representative DFT-Calculated Properties for a Sulfonamide Analog
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Electron-donating capability |
| LUMO Energy | -1.2 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Chemical stability and reactivity |
| Dipole Moment | 3.5 D | Molecular polarity |
Note: Data are illustrative for a generic sulfonamide and not specific to this compound.
Studies on various sulfonamide derivatives have successfully used DFT to correlate calculated electronic parameters with observed biological activity, demonstrating the predictive power of this approach. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Flexibility
This compound possesses significant conformational flexibility due to its rotatable bonds in the propyl chain and around the sulfonyl group. Molecular Dynamics (MD) simulations are a powerful computational method to explore the conformational landscape and flexibility of such molecules over time. acs.org
MD simulations model the atomic motions of a molecule by solving Newton's equations of motion. This provides a trajectory of the molecule's positions and velocities, revealing how it folds, flexes, and interacts with its environment (e.g., a solvent). nih.gov For this compound, MD simulations can:
Identify Stable Conformations: By simulating the molecule for a sufficient duration (nanoseconds to microseconds), the most frequently occurring and lowest-energy conformations can be identified.
Analyze Flexibility: The flexibility of different parts of the molecule, such as the alkyl chain, can be quantified. Studies on similar alkylamine chains have shown that flexibility can be crucial for catalytic activity or binding to a target. acs.org
Simulate Environmental Effects: MD simulations can explicitly include solvent molecules (like water), providing insight into how the solvent influences the molecule's conformation and interactions. nih.gov
The results of MD simulations are often analyzed by measuring dihedral angles, root-mean-square deviation (RMSD) from a starting structure, and radial distribution functions to understand the molecule's structural dynamics. nih.gov
In Silico Prediction of Intramolecular and Intermolecular Interactions
The functional groups in this compound—the amine (NH2), the sulfonyl (SO2), and the phenyl ring—can participate in various non-covalent interactions. In silico methods can predict and characterize these interactions, which are crucial for understanding the molecule's physical properties and its binding to biological targets.
Intramolecular Interactions: The flexible propyl chain could allow the amine group to fold back and form an intramolecular hydrogen bond with one of the sulfonyl oxygen atoms. Computational methods can calculate the geometry and energy of such interactions to determine their likelihood and stability.
Intermolecular Interactions:
Hydrogen Bonding: The primary amine group can act as a hydrogen bond donor, while the sulfonyl oxygens and the amine nitrogen can act as hydrogen bond acceptors.
π-Interactions: The phenyl ring can engage in π-π stacking with other aromatic systems or cation-π interactions.
Computational tools can analyze crystal structures (if available) or simulated molecular clusters to identify and quantify these interactions. Hirshfeld surface analysis is one such technique used to visualize and quantify intermolecular contacts in crystalline molecules. researchgate.net Understanding these interactions is fundamental in drug design, where the binding of a ligand to a protein receptor is governed by a network of such non-covalent bonds. nih.gov
Theoretical Insights into Reaction Mechanisms Involving this compound
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies required for a reaction to proceed.
For this compound, theoretical studies could investigate reactions such as:
N-Acylation or N-Alkylation: The reaction of the primary amine group with electrophiles.
Sulfonamide Bond Formation/Cleavage: While the phenylmethanesulfonyl group is generally stable, its reactions under specific conditions could be modeled.
Reactions involving the Phenyl Ring: Such as electrophilic aromatic substitution.
DFT calculations are commonly used to model reaction pathways. For example, studies on the hydrolysis of sulfonamides have used computational methods to determine whether the reaction proceeds through a concerted or a stepwise mechanism, involving intermediates like a trigonal bipyramidal species. researchgate.net Such theoretical insights are invaluable for optimizing reaction conditions and understanding the underlying principles of reactivity. pexacy.comnih.gov
Ligand-Based and Structure-Based Computational Design Methodologies
In the context of drug discovery, this compound or its derivatives could be investigated as potential ligands for biological targets like enzymes or receptors. researchgate.net Computational design methodologies are central to this process and are broadly categorized into ligand-based and structure-based approaches. wiley.comnih.gov
Ligand-Based Design: This approach is used when the 3D structure of the biological target is unknown. It relies on the information from a set of known active molecules.
Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. A model could be built based on a series of active sulfonamide-containing compounds. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the physicochemical properties or structural descriptors of a series of compounds with their biological activity. researchgate.net
Structure-Based Design: This powerful approach is used when the 3D structure of the target protein is known (e.g., from X-ray crystallography or NMR). frontiersin.orgethernet.edu.et
Molecular Docking: This is a primary tool in structure-based design. drugdesign.org A computational algorithm predicts the preferred orientation and conformation of the ligand (e.g., a derivative of this compound) when bound to the active site of a protein. The docking process generates a score that estimates the binding affinity. acs.orgacs.org Docking simulations could reveal how the amine, sulfonyl, and phenyl groups of the molecule interact with amino acid residues in the target's binding pocket. acs.orgmdpi.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
Structure Activity Relationship Sar Studies and Molecular Recognition of 3 Phenylmethanesulfonylpropan 1 Amine Scaffolds
Exploration of Molecular Interactions through Biophysical Techniques
A variety of biophysical techniques are employed to study the direct interaction between a compound and its biological target. These methods can confirm binding, determine binding affinity and kinetics, and provide insights into the thermodynamics of the interaction.
Commonly used techniques include:
Surface Plasmon Resonance (SPR): To measure the binding affinity and kinetics (association and dissociation rates) of the compound to an immobilized target protein.
Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding, such as enthalpy and entropy changes, providing a complete thermodynamic profile of the interaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify the specific atoms or residues of the target protein that are involved in the interaction with the compound.
X-ray Crystallography: To obtain a high-resolution, three-dimensional structure of the compound bound to its target, offering a detailed view of the molecular interactions.
Without specific research on 3-Phenylmethanesulfonylpropan-1-amine, no data on its molecular interactions using these techniques can be provided.
Mapping Structure to Modulatory Effects on Molecular Targets (e.g., enzyme inhibition, receptor binding)
This subsection would typically present data from in vitro assays that quantify the biological activity of this compound and its derivatives. This could involve measuring enzyme inhibition (e.g., IC50 values) or receptor binding affinity (e.g., Ki or Kd values). The goal is to establish a clear relationship between specific structural features and the observed modulatory effects. For instance, the addition of a hydroxyl group to the phenyl ring might increase potency, while altering the length of the alkyl chain could decrease it.
As no specific studies on the enzyme inhibition or receptor binding of this compound are available, a data table illustrating these relationships cannot be generated.
Mechanistic Elucidation of Compound-Target Engagement at the Molecular Level
Understanding the precise mechanism by which a compound engages its target is crucial. This involves identifying the key molecular interactions—such as hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces—that govern binding. Computational methods, such as molecular docking and molecular dynamics simulations, are often used in conjunction with experimental data to build a detailed model of the compound-target complex.
No mechanistic studies for this compound have been identified in the public domain.
Stereochemical Implications in Molecular Recognition and Activity
Many biological targets are chiral, meaning they can differentiate between the stereoisomers (enantiomers or diastereomers) of a compound. It is common for one stereoisomer to be significantly more active than the other. Therefore, understanding the stereochemical requirements for activity is a critical aspect of SAR. This involves the synthesis and biological evaluation of individual stereoisomers of this compound to determine if the biological activity is stereospecific.
There is no available information regarding the stereochemical implications for the molecular recognition and activity of this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of this compound derivatives with known activities, a predictive model can be developed. This model can then be used to estimate the activity of newly designed, unsynthesized compounds, thereby guiding the optimization of the lead scaffold.
The development of a QSAR model requires a dataset of compounds with measured biological activities. As this data is not available for this compound derivatives, no QSAR modeling studies can be reported.
Applications of 3 Phenylmethanesulfonylpropan 1 Amine in Advanced Chemical Research
Utilization as a Versatile Synthetic Building Block for Complex Molecules
The primary amine and the sulfonyl group in 3-Phenylmethanesulfonylpropan-1-amine make it a valuable building block for the synthesis of more complex molecular architectures. Primary amines are fundamental nucleophiles in a vast array of chemical transformations.
The amine functionality allows for a variety of well-established reactions, including:
Amide bond formation: Reaction with carboxylic acids, acid chlorides, or activated esters to form amides, which are prevalent in biologically active molecules.
Reductive amination: Condensation with aldehydes or ketones followed by reduction to yield secondary or tertiary amines. youtube.com
N-Alkylation and N-Arylation: Formation of C-N bonds through reactions with alkyl or aryl halides, often catalyzed by transition metals.
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.
The phenylmethanesulfonyl moiety can influence the reactivity and physical properties of the resulting molecules, such as solubility and crystallinity. It can also serve as a handle for further functionalization or as a key pharmacophore element in medicinal chemistry.
Table 1: Representative Synthetic Transformations of this compound
| Reactant Type | Reaction | Product Type |
| Carboxylic Acid | Acylation | Amide |
| Aldehyde/Ketone | Reductive Amination | Secondary/Tertiary Amine |
| Alkyl Halide | N-Alkylation | Secondary/Tertiary Amine |
| Aryl Halide | Buchwald-Hartwig Amination | N-Aryl Amine |
| Isocyanate | Addition | Urea |
Role as a Chemical Probe in Understanding Biological Pathways (Non-Clinical Focus)
In chemical biology, small molecules are often used as probes to investigate biological processes. The structure of this compound suggests it could be adapted for such purposes. The primary amine can be functionalized with reporter groups like fluorophores, biotin, or photo-crosslinkers. The resulting probe could then be used to identify and study the interactions of proteins that bind to molecules with similar sulfonyl or aminopropyl features.
The phenylmethanesulfonyl group might mimic certain biological recognition motifs or act as a specific binding element. By introducing this compound into a biological system and observing the resulting perturbations, researchers could gain insights into the function of specific enzymes or receptors without a direct therapeutic goal.
Application as a Core Scaffold for the Generation of Diverse Compound Libraries
The generation of compound libraries for high-throughput screening is a cornerstone of modern drug discovery and materials science. This compound is an ideal scaffold for creating such libraries due to its readily diversifiable primary amine group.
Starting with this core structure, a multitude of different functional groups and molecular fragments can be appended to the nitrogen atom. This "scaffold decoration" approach allows for the rapid synthesis of a large number of structurally related compounds. These libraries can then be screened for a wide range of properties, from biological activity to material characteristics.
Table 2: Example of a Combinatorial Library from this compound
| Scaffold | Reagent 1 (R-COOH) | Reagent 2 (R'-CHO) | Reagent 3 (R''-X) |
| This compound | Acetic Acid | Benzaldehyde | Benzyl (B1604629) Bromide |
| Propanoic Acid | 4-Chlorobenzaldehyde | 2-Phenylethyl Bromide | |
| Benzoic Acid | Cyclohexanecarbaldehyde | Allyl Bromide |
Potential as a Ligand in Organometallic Chemistry or Catalysis
Amines are widely used as ligands in organometallic chemistry, where they can coordinate to a metal center and influence its catalytic activity. researchgate.net The nitrogen atom in this compound possesses a lone pair of electrons that can be donated to a transition metal.
The presence of the sulfonyl group could modulate the electronic properties of the amine and, consequently, the stability and reactivity of the resulting metal complex. It is conceivable that complexes of this amine with metals like palladium, rhodium, or copper could exhibit interesting catalytic properties in reactions such as cross-coupling, hydrogenation, or asymmetric synthesis. The flexibility of the propyl chain could also allow for the formation of stable chelate complexes if another coordinating group were introduced into the molecule.
Exploration in Materials Science for Functional Polymer or Material Development
The primary amine of this compound makes it a suitable monomer or functionalizing agent in the development of new materials. It can be incorporated into polymers through several routes:
Polyaddition reactions: For example, with diisocyanates to form polyureas or with diepoxides to form epoxy resins.
Polycondensation reactions: With diacids or diacyl chlorides to form polyamides.
Surface modification: The amine can be grafted onto the surface of existing materials to impart new properties, such as improved adhesion, hydrophilicity, or as an anchor point for further functionalization.
The phenylmethanesulfonyl group would be a pendant group along the polymer chain, potentially enhancing thermal stability, altering solubility, or introducing specific refractive index properties.
Application in Agrochemical Research as a Synthetic Intermediate
In agrochemical research, the discovery of new herbicides, fungicides, and insecticides often relies on the synthesis and screening of novel chemical entities. The structural features of this compound, particularly the sulfonyl group, are present in some classes of bioactive agrochemicals. This compound could serve as a key intermediate in the synthesis of more complex candidate molecules for agrochemical screening. By modifying the amine and the phenyl ring, chemists can generate a range of derivatives to explore structure-activity relationships.
Future Research Directions and Emerging Opportunities for 3 Phenylmethanesulfonylpropan 1 Amine
Development of More Efficient and Sustainable Synthetic Pathways
The synthesis of γ-amino sulfones, such as 3-Phenylmethanesulfonylpropan-1-amine, is an area of active research. researchgate.net Current synthetic routes to analogous aminosulfone compounds can be lengthy and may result in low yields. google.com Therefore, a primary focus of future research will be the development of more efficient and sustainable synthetic strategies.
One promising approach involves the visible light-induced oxidative decarboxylation and radical reductive addition, which has been successfully applied to the synthesis of other γ-amino sulfone derivatives from readily available N-protected amino acids and vinyl sulfones. researchgate.net Another avenue for exploration is the enantioselective synthesis to produce chiral versions of this compound, potentially through methods like asymmetric reduction of corresponding β-aminoketones or through enzymatic processes. The development of a one-pot, multi-component reaction to assemble the molecule from simple starting materials would also represent a significant advancement in terms of efficiency and sustainability.
Future research could focus on optimizing reaction conditions, exploring novel catalyst systems, and utilizing greener solvents to minimize environmental impact. The development of a scalable synthesis will be crucial for making this compound readily available for further studies.
| Potential Synthetic Strategy | Key Features | Potential Advantages |
| Visible Light-Induced Radical Reaction | Utilizes visible light as a renewable energy source to initiate the reaction. | Mild reaction conditions, high functional group tolerance. |
| Asymmetric Synthesis | Employs chiral catalysts or auxiliaries to produce enantiomerically pure compounds. | Access to stereochemically defined molecules for biological studies. |
| Multi-Component Reaction | Combines three or more starting materials in a single step to form the final product. | High atom economy, reduced waste, and simplified purification. |
| Catalytic Hydrogenation of Nitriles | Reduction of a corresponding sulfonyl-containing nitrile to the primary amine. | Potentially high yields and use of readily available reagents. |
Expanding the Scope of Derivatization and Functionalization Reactions
The primary amine and the phenyl ring of this compound offer multiple sites for derivatization, allowing for the creation of a diverse library of new chemical entities. The primary amine can be readily acylated, alkylated, or transformed into various other functional groups. youtube.com
Derivatization of the primary amine with different sulfonyl chlorides, such as 2-naphthalenesulfonyl chloride, can be explored to create a series of sulfonamides with potentially interesting properties. nih.govsemanticscholar.org Furthermore, reagents like fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) and benzoyl chloride are commonly used for the derivatization of amines and could be applied to this compound. rsc.orgnih.gov
Functionalization of the aromatic ring through electrophilic aromatic substitution reactions could introduce a wide range of substituents, thereby modulating the electronic and steric properties of the molecule. This could lead to the development of derivatives with tailored characteristics for specific applications.
| Derivatization Reagent | Functional Group Targeted | Resulting Moiety | Potential Application |
| Acyl Chlorides/Anhydrides | Primary Amine | Amide | Building blocks for larger molecules, modulation of biological activity. |
| Alkyl Halides | Primary Amine | Secondary/Tertiary Amine | Altering basicity and lipophilicity. |
| Sulfonyl Chlorides | Primary Amine | Sulfonamide | Introduction of a second sulfonyl group, potential for enhanced biological interactions. nih.gov |
| Isocyanates/Isothiocyanates | Primary Amine | Urea/Thiourea | Creation of hydrogen bond donors and acceptors. |
Integration into Novel Catalytic Systems
Compounds containing sulfonyl and amine functionalities have the potential to act as ligands for transition metal catalysts. The nitrogen and oxygen atoms of the sulfonyl group can coordinate with metal centers, potentially influencing the catalytic activity and selectivity of a reaction.
Future research could explore the use of this compound and its derivatives as ligands in a variety of catalytic transformations, such as cross-coupling reactions, hydrogenations, and asymmetric synthesis. The modular nature of the molecule allows for the fine-tuning of its steric and electronic properties through derivatization, which could lead to the development of highly efficient and selective catalysts. For instance, the benzylsulfonyl moiety has been a component in ligands for catalytic reactions. nih.govresearchgate.net
Advanced Computational Studies for Predictive Modeling
Computational chemistry offers a powerful tool for understanding the structure, properties, and reactivity of molecules. Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic properties of this compound and its derivatives. nih.gov
These computational studies can provide insights into the molecule's conformational preferences, the nature of its frontier molecular orbitals, and its reactivity towards different reagents. nih.gov This information can be invaluable for designing new experiments, predicting the outcome of reactions, and understanding the mechanism of action of its derivatives in biological systems. Molecular docking studies could also be used to predict the binding affinity of these compounds to specific protein targets. nih.gov
| Computational Method | Predicted Property | Application in Research |
| Density Functional Theory (DFT) | Molecular geometry, electronic structure, vibrational frequencies. | Guiding synthetic efforts, interpreting spectroscopic data. nih.gov |
| Molecular Dynamics (MD) Simulations | Conformational landscape, solvent effects. | Understanding dynamic behavior in solution. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-ligand interactions. | Modeling interactions within a biological system. |
| Molecular Docking | Binding modes and affinities to protein targets. | Virtual screening for potential biological targets. nih.gov |
Exploration of New Chemical Reactivities and Transformations
The benzylsulfonyl group is known to participate in a variety of chemical transformations. For example, the Julia-Kocienski olefination, which involves the reaction of a sulfone with an aldehyde or ketone, could be a potential reaction pathway to explore with derivatives of this compound.
Furthermore, the potential for sulfonyl group migrations in related systems has been documented and could lead to unexpected and novel molecular rearrangements. rsc.org Investigating the reactivity of the benzylic protons adjacent to the sulfonyl group could also open up new avenues for functionalization. The unique interplay between the amine and sulfonyl groups may lead to novel intramolecular reactions and the formation of interesting heterocyclic structures.
Utilization in Interdisciplinary Research at the Chemistry-Biology Interface (Mechanistic, Non-Clinical)
Sulfonamide-containing compounds are a well-established class of therapeutic agents with a wide range of biological activities. nih.gov The structural similarity of this compound to known bioactive molecules suggests that it and its derivatives could have interesting, non-clinical biological properties.
Future research at the chemistry-biology interface could involve screening a library of derivatives against various protein targets to identify potential inhibitors or modulators of enzyme activity. Mechanistic studies could then be employed to understand how these compounds interact with their biological targets at a molecular level. The sulfonyl fluoride (B91410) analogue of this compound could be synthesized and used as a chemical probe for covalent modification of proteins, a strategy that has gained recent attention in chemical biology. acs.orgresearchgate.netresearchgate.net
It is important to emphasize that this exploration would be purely mechanistic and non-clinical, focusing on understanding fundamental biological processes rather than developing therapeutic agents.
Q & A
Q. What are the critical safety protocols for handling 3-Phenylmethanesulfonylpropan-1-amine in laboratory settings?
- Methodological Answer : Researchers must adhere to strict safety measures:
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Waste Management : Segregate chemical waste in labeled containers and coordinate with certified hazardous waste disposal services to mitigate environmental risks .
- First Aid : Immediate rinsing with water for 15 minutes upon skin/eye exposure, followed by medical consultation .
Q. What synthetic routes are commonly employed for this compound, and how are intermediates characterized?
- Methodological Answer :
- Stepwise Synthesis : Start with propan-1-amine functionalization via sulfonylation using phenylmethanesulfonyl chloride under anhydrous conditions (e.g., THF, 0–5°C). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
- Intermediate Analysis : Confirm intermediates (e.g., sulfonylated precursors) using H NMR (300 MHz, CDCl) and FT-IR to verify sulfonyl group incorporation (S=O stretch ~1350–1150 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data (e.g., H NMR splitting patterns) for this compound derivatives?
- Methodological Answer :
- Variable Solvent Systems : Test deuterated solvents (DMSO-d, DO) to assess solvent-induced conformational changes .
- Decoupling Experiments : Use H-C HSQC/HMBC to differentiate overlapping signals and assign stereochemistry .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., Gaussian09/B3LYP/6-31G*) .
Q. What strategies optimize the enantiomeric purity of this compound in asymmetric synthesis?
- Methodological Answer :
- Chiral Catalysts : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for kinetic resolution during sulfonylation .
- Chromatographic Separation : Use chiral HPLC (Chiralpak IA column, hexane/isopropanol) to isolate enantiomers. Validate purity via polarimetry and circular dichroism .
Q. How does the sulfonyl group in this compound influence its reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Electrophilic Activation : The sulfonyl group acts as an electron-withdrawing moiety, enhancing α-carbon electrophilicity. Monitor reactivity via Hammett substituent constants (σ~0.6 for sulfonyl) .
- Kinetic Studies : Conduct competition experiments with alternative nucleophiles (e.g., amines vs. thiols) in DMF at 25°C, analyzed by LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
